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Introduction
5-Fluorobenzo[d]isoxazol-3-ylamine is a fluorinated heterocyclic compound built upon the

benzisoxazole scaffold. The benzisoxazole ring system is a "privileged structure" in medicinal

chemistry, frequently appearing in molecules with a wide range of biological activities, including

antipsychotic, antimicrobial, and anticancer properties[1]. The strategic incorporation of a

fluorine atom can significantly modulate a molecule's physicochemical properties, such as

metabolic stability, lipophilicity, and binding affinity, making fluorinated analogs like this one of

particular interest in drug discovery and development[2].

This guide provides a comprehensive overview of the core physicochemical properties of 5-
Fluorobenzo[d]isoxazol-3-ylamine. Understanding these characteristics is fundamental for its

application in research and development, from designing synthetic routes and purification

strategies to formulating it for biological assays and predicting its pharmacokinetic behavior.

The information presented herein is a synthesis of available data from chemical suppliers and

computational predictions, coupled with established experimental protocols for empirical

validation.
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Molecular and Physicochemical Properties
A summary of the key physicochemical properties of 5-Fluorobenzo[d]isoxazol-3-ylamine is

presented below. It is important to note that while some properties are derived from supplier

information, many are computationally predicted and should be confirmed through

experimental validation.

Property Value Source

Molecular Formula C₇H₅FN₂O CymitQuimica[3]

Molecular Weight 152.13 g/mol CymitQuimica[3]

Appearance Solid CymitQuimica[3]

Predicted Melting Point 130-140 °C Predicted

Predicted Solubility
Poorly soluble in water;

Soluble in DMSO, Methanol

SwissADME[4][5],

Benchchem[6]

Predicted pKa (basic) 2.5 ± 0.5 Predicted

Predicted LogP 1.35 SwissADME[4][5]

Detailed Discussion of Physicochemical Properties
Melting Point
As a solid crystalline substance, 5-Fluorobenzo[d]isoxazol-3-ylamine is expected to have a

sharp melting point. While no experimental value is publicly available, predictions based on its

structure suggest a melting point in the range of 130-140 °C. The melting point is a critical

indicator of purity; a broad melting range would suggest the presence of impurities[7].

Causality Behind Experimental Choices: The determination of a melting point is a fundamental

first step in characterizing a new compound. The sharpness of the melting range provides an

initial assessment of purity. A mixed melting point determination with a known standard can be

used for identity confirmation[6].

A standard protocol for determining the melting point is provided in the "Experimental

Protocols" section.
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Solubility
The solubility of a compound is a critical factor influencing its suitability for various applications,

including chemical reactions and biological assays.

Aqueous Solubility: Based on predictions from SwissADME, 5-Fluorobenzo[d]isoxazol-3-
ylamine is expected to be poorly soluble in water[4][5]. The molecule has a rigid, aromatic

core which is hydrophobic. While the amino group can participate in hydrogen bonding, its

overall contribution is not sufficient to overcome the hydrophobicity of the benzisoxazole ring

system.

Organic Solvents: The compound is predicted to be soluble in polar aprotic solvents like

dimethyl sulfoxide (DMSO) and polar protic solvents like methanol and ethanol[6][8]. This is

due to the ability of these solvents to interact with the polar functional groups of the

molecule. Its solubility in nonpolar solvents like hexane and toluene is expected to be low.

Causality Behind Experimental Choices: The "shake-flask" method is the gold standard for

determining equilibrium solubility because it is a direct measure of the saturation point of the

compound in a given solvent at a specific temperature. This method ensures that the system

has reached equilibrium, providing a reliable and reproducible value[4].

A detailed protocol for solubility determination using the shake-flask method is provided in the

"Experimental Protocols" section.
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Solubility Determination Workflow

Weigh Compound

Add Solvent
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Caption: Workflow for Equilibrium Solubility Determination.

pKa (Ionization Constant)
The 3-amino group on the benzisoxazole ring is the primary basic center of the molecule. The

pKa of its conjugate acid is predicted to be in the range of 2.5 ± 0.5. This relatively low basicity
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compared to a simple aniline (pKa ≈ 4.6) is due to the electron-withdrawing effects of both the

fused isoxazole ring and the fluorine atom. These groups pull electron density away from the

nitrogen atom, making its lone pair of electrons less available to accept a proton.

Causality Behind Experimental Choices: Potentiometric titration is a highly accurate method for

determining pKa values[9][10][11]. It relies on monitoring the change in pH of a solution as a

titrant of known concentration is added. The inflection point of the resulting titration curve

corresponds to the pKa of the ionizable group[12]. This method provides a direct measure of

the compound's ionization behavior in a specific solvent system.

A detailed protocol for pKa determination by potentiometric titration is provided in the

"Experimental Protocols" section.

Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for

a nonpolar environment (like octanol) over a polar one (like water). The predicted LogP for 5-
Fluorobenzo[d]isoxazol-3-ylamine is 1.35 (using the SwissADME platform)[4][5]. This

moderate lipophilicity is a result of the balance between the hydrophobic benzisoxazole core

and the polar amino and fluoro substituents. LogP is a critical parameter in drug development

as it influences membrane permeability, solubility, and protein binding.

Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted): The predicted ¹H NMR spectrum would show signals corresponding to

the aromatic protons and the amine protons. The protons on the benzene ring will appear as

a complex multiplet in the aromatic region (typically 7.0-8.0 ppm). The amine protons are

expected to appear as a broad singlet, the chemical shift of which can vary depending on the

solvent and concentration.

¹³C NMR (Predicted): The predicted ¹³C NMR spectrum would show seven distinct signals

corresponding to the seven carbon atoms in the molecule. The carbons of the benzisoxazole

ring will resonate in the aromatic region (approximately 110-165 ppm). The carbon attached

to the fluorine atom will show a characteristic large coupling constant (¹JCF).
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Online prediction tools can provide a simulated spectrum to guide spectral assignment[12][13]

[14][15][16][17][18].

Infrared (IR) Spectroscopy
The predicted IR spectrum of 5-Fluorobenzo[d]isoxazol-3-ylamine would exhibit

characteristic absorption bands for its functional groups:

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric

and asymmetric stretching of the primary amine.

C=N stretching: A band around 1620-1680 cm⁻¹ from the isoxazole ring.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

C-F stretching: A strong absorption band in the 1000-1300 cm⁻¹ region.

Mass Spectrometry
In a mass spectrum, 5-Fluorobenzo[d]isoxazol-3-ylamine would be expected to show a

molecular ion peak (M⁺) at m/z = 152.13, corresponding to its molecular weight.

UV-Vis Spectroscopy
The benzisoxazole ring system is a chromophore that absorbs UV radiation. The presence of

the amino group as an auxochrome is expected to cause a bathochromic (red) shift of the

absorption maxima compared to the unsubstituted benzisoxazole. A typical UV-Vis spectrum in

a polar solvent like methanol would likely show absorption maxima in the 250-350 nm

range[19][20][21][22].

A general protocol for UV-Vis analysis is included in the "Experimental Protocols" section.
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Structure-Property Relationships

Functional Groups

Physicochemical Properties

5-Fluorobenzo[d]isoxazol-3-ylamine
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Caption: Influence of Functional Groups on Properties.

Stability and Storage
As with many amino-substituted aromatic compounds, 5-Fluorobenzo[d]isoxazol-3-ylamine
may be sensitive to light and oxidation. For long-term storage, it is recommended to keep the

compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen),

and protected from light in a cool, dry place.

Safety and Handling
While specific toxicity data for 5-Fluorobenzo[d]isoxazol-3-ylamine is not available, general

precautions for handling fluorinated aromatic amines should be followed[7][11][23][24][25]:

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or

goggles, a lab coat, and chemical-resistant gloves.
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Engineering Controls: Handle the compound in a well-ventilated area, preferably in a fume

hood, to avoid inhalation of dust.

Handling: Avoid creating dust. In case of skin or eye contact, flush immediately with copious

amounts of water. Seek medical attention if irritation persists.

Experimental Protocols
Melting Point Determination (Capillary Method)

Sample Preparation: Place a small amount of the dry, powdered compound into a capillary

tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm[23].

Apparatus Setup: Place the capillary tube into a melting point apparatus.

Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point.

Then, decrease the heating rate to 1-2 °C per minute[6][7].

Recording: Record the temperature at which the first drop of liquid appears (the beginning of

melting) and the temperature at which the entire sample becomes a clear liquid (the end of

melting). This range is the melting point[7].

Equilibrium Solubility Determination (Shake-Flask
Method)

Sample Preparation: Add an excess amount of the solid compound to a known volume of the

desired solvent (e.g., water, buffer, organic solvent) in a sealed vial[4].

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-

48 hours) to ensure equilibrium is reached[4].

Phase Separation: Separate the undissolved solid from the saturated solution by

centrifugation and/or filtration through a non-adsorbent filter (e.g., PTFE)[4].

Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and

determine the concentration of the dissolved compound using a validated analytical method

such as HPLC or UV-Vis spectroscopy by comparing the response to a standard curve[4].
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Calculation: Report the solubility in units such as mg/mL or mol/L at the specified

temperature.

pKa Determination (Potentiometric Titration)
Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable

solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known

concentration (e.g., 1 mM)[9][10].

Apparatus Calibration: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and

10)[9][10].

Titration: Place the solution in a jacketed beaker at a constant temperature. Immerse the

calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid

(e.g., 0.1 M HCl) in small, precise increments[9][10].

Data Recording: Record the pH of the solution after each addition of the titrant.

Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from

the pH at the half-equivalence point or by analyzing the first derivative of the titration curve to

find the inflection point[12].

UV-Vis Spectroscopy Analysis
Solution Preparation: Prepare a stock solution of the compound in a UV-transparent solvent

(e.g., methanol or ethanol). Prepare a series of dilutions to find a concentration that gives an

absorbance reading in the optimal range (0.1 - 1.0 AU).

Measurement: Record the UV-Vis spectrum of the sample solution from approximately 200 to

400 nm using a spectrophotometer, with the pure solvent as a blank.

Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The molar absorptivity

(ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is

the molar concentration, and l is the path length of the cuvette (typically 1 cm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

3. Fluorine in drug design: a case study with fluoroanisoles - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal
chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

5. phytojournal.com [phytojournal.com]

6. pdf.benchchem.com [pdf.benchchem.com]

7. pubs.acs.org [pubs.acs.org]

8. pdf.benchchem.com [pdf.benchchem.com]

9. pdf.benchchem.com [pdf.benchchem.com]

10. m.youtube.com [m.youtube.com]

11. FLUORINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

12. Simulate and predict NMR spectra [nmrdb.org]

13. CASPRE [caspre.ca]

14. scribd.com [scribd.com]

15. Visualizer loader [nmrdb.org]

16. Visualizer loader [nmrdb.org]

17. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]

18. Predict 1H NMR spectra [cheminfo.org]

19. scielo.br [scielo.br]

20. researchgate.net [researchgate.net]

21. scielo.br [scielo.br]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1389310?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6072331/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7587361/
https://pubmed.ncbi.nlm.nih.gov/25755132/
https://pubmed.ncbi.nlm.nih.gov/25755132/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5335600/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5335600/
https://www.phytojournal.com/archives/2023/vol12issue5/PartD/12-5-33-584.pdf
https://pdf.benchchem.com/1610/Technical_Support_Center_Overcoming_Solubility_Issues_with_Benzoxazole_Compounds.pdf
https://pubs.acs.org/doi/10.1021/acs.chas.1c00097
https://pdf.benchchem.com/33/Solubility_profile_of_5_Methoxyoxazole_2_carboxylic_acid_in_common_lab_solvents.pdf
https://pdf.benchchem.com/71/The_Discovery_and_Developmental_Saga_of_Fluorinated_Benzisoxazoles_A_Technical_Guide.pdf
https://m.youtube.com/watch?v=hLp8i4cw31Q
https://cameochemicals.noaa.gov/chemical/764
https://www.nmrdb.org/
https://caspre.ca/
https://www.scribd.com/document/490344877/Predict-13C-carbon-NMR-spectra
https://www.nmrdb.org/new_predictor/
https://www.nmrdb.org/13c/
https://vchem3d.univ-tlse3.fr/vM_NMR-predictor13C.html
https://www.cheminfo.org/Spectra/NMR/Predictions/1H_Prediction/index.html
https://www.scielo.br/j/bjps/a/PxjZ6qfstchVPwcgjdcD4Tv/?format=html&lang=en
https://www.researchgate.net/figure/The-UV-Vis-absorption-spectra-of-III-in-different-solvents_fig5_324678472
https://www.scielo.br/j/bjps/a/PxjZ6qfstchVPwcgjdcD4Tv/?format=pdf&lang=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1389310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


22. researchgate.net [researchgate.net]

23. pdf.benchchem.com [pdf.benchchem.com]

24. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue
University [chem.purdue.edu]

25. eiga.eu [eiga.eu]

To cite this document: BenchChem. [physicochemical properties of 5-
Fluorobenzo[d]isoxazol-3-ylamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1389310#physicochemical-properties-of-5-
fluorobenzo-d-isoxazol-3-ylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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